Cas no 93634-54-9 ((Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one)

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one structure
93634-54-9 structure
Nombre del producto:(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
Número CAS:93634-54-9
MF:C12H11NO2
Megavatios:201.221243143082
MDL:MFCD00220066
CID:1023942

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Propiedades químicas y físicas

Nombre e identificación

    • (Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
    • (Z)-2-methyl-4-(4-methylbenzylidene)-5(4H)-oxazolone
    • NSC636401
    • NSC624441
    • (4Z)-2-methyl-4-(4-methylbenzylidene)-1,3-oxazol-5(4H)-one
    • (4Z)-2-methyl-4-[(4-methylphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one
    • DRSAXSPSSHVKSE-XFFZJAGNSA-N
    • AHF103177
    • 5903AC
    • ST2408385
    • (4Z)-2-methyl-4-(p-tolylmethylene)oxazol-5-one
    • 2-Methyl-4-(4-methylbenzylidene)oxazole-5(4H)-one
    • (z)-4-(4-methylbenzylidene)-
    • (4Z)-2-Methyl-4-[(4-methylphenyl)methylene]-5(4H)-oxazolone (ACI)
    • 5(4H)-Oxazolone, 2-methyl-4-[(4-methylphenyl)methylene]-, (Z)- (ZCI)
    • MDL: MFCD00220066
    • Renchi: 1S/C12H11NO2/c1-8-3-5-10(6-4-8)7-11-12(14)15-9(2)13-11/h3-7H,1-2H3/b11-7-
    • Clave inchi: DRSAXSPSSHVKSE-XFFZJAGNSA-N
    • Sonrisas: C(/C1C=CC(C)=CC=1)=C1\C(=O)OC(C)=N\1

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 1
  • Complejidad: 323
  • Superficie del Polo topológico: 38.7

Propiedades experimentales

  • Denso: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto de fusión: 139-140 ºC
  • Disolución: Slightly soluble (1.2 g/l) (25 º C),

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Información de Seguridad

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM130173-5g
(Z)-2-methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
93634-54-9 95%
5g
$298 2024-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UD135-50mg
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
93634-54-9 95+%
50mg
85.0CNY 2021-07-12
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Z42760-1g
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
93634-54-9 95%
1g
¥301.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Z42760-250mg
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
93634-54-9 95%
250mg
¥101.0 2023-09-05
Fluorochem
227150-5g
Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
93634-54-9 95%
5g
£192.00 2022-02-28
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD233529-250mg
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
93634-54-9 95%
250mg
¥105.0 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UD135-200mg
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
93634-54-9 95+%
200mg
197.0CNY 2021-07-12
Ambeed
A176916-100mg
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
93634-54-9 95%
100mg
$30.0 2024-04-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UD135-250mg
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
93634-54-9 95+%
250mg
298CNY 2021-05-08
Chemenu
CM130173-1g
(Z)-2-methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
93634-54-9 95%
1g
$281 2021-08-05

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  2 - 7 h, 75 - 85 °C; cooled
Referencia
A novel route to 2-imidazolin-5-one derivatives via oxidative cyclization of aryl-substituted (Z)-N-acetyl-α-dehydroalanines having a dialkylamino group
Kawasaki, Atsushi; Maekawa, Kei; Kubo, Kanji; Igarashi, Tetsutaro; Sakurai, Tadamitsu, Tetrahedron, 2004, 60(42), 9517-9524

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Acetic anhydride ,  Sodium acetate
Referencia
An Atropos Biphenyl Bisphosphine Ligand with 2,2'-tert-Butylmethylphosphino Groups for the Rhodium-Catalyzed Asymmetric Hydrogenation of Enol Esters
Jia, Jia; Fan, Dongyang; Zhang, Jian; Zhang, Zhenfeng; Zhang, Wanbin, Advanced Synthesis & Catalysis, 2018, 360(19), 3793-3800

Métodos de producción 3

Condiciones de reacción
Referencia
Enantioselective preparation of α-phenylalanines by asymmetric catalytic hydrogenation
Cativiela, C.; Fernandez, J.; Mayoral, J. A.; Melendez, E.; Oro, L. A.; et al, Anales de Quimica, 1983, 79(2), 188-93

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Acetic anhydride ,  Sodium acetate ;  2 h, rt → reflux; cooled
Referencia
Concerning the thermal diastereomerization of the green fluorescent protein chromophore
Hager, Beate; Schwarzinger, Bettina; Falk, Heinz, Monatshefte fuer Chemie, 2006, 137(2), 163-168

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  4 h, 100 °C
Referencia
Silver-promoted direct phosphorylation of bulky C(sp2)-H bond to build fully substituted β-phosphonodehydroamino acids
Cao, Hao-Qiang; Liu, Hao-Nan ; Liu, Zhe-Yuan; Qiao, Baokun; Zhang, Fa-Guang ; et al, Organic Letters, 2020, 22(16), 6414-6419

Métodos de producción 6

Condiciones de reacción
1.1 Solvents: Acetic anhydride ;  100 °C
Referencia
A concise approach to polysubstituted oxazoles from N-acyl-2-bromo enamides via a copper(I)/amino acid-catalyzed intramolecular C-O bond formation
Liu, Bingjie; Zhang, Yueteng; Huang, Gang; Zhang, Xinting; Niu, Pengfei; et al, Organic & Biomolecular Chemistry, 2014, 12(23), 3912-3923

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  4 h, 100 °C; overnight, rt
Referencia
Rh-Catalyzed Asymmetric Hydrogenation of Cyclic α-Dehydroamino Ketones
Zhang, Zhenfeng; Hu, Qiupeng; Wang, Yingjie; Chen, Jianzhong; Zhang, Wanbin, Organic Letters, 2015, 17(21), 5380-5383

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride
Referencia
An Atropos Chiral Biphenyl Bisphosphine Ligand Bearing Only 2,2'-Substituents and Its Application in Rh-Catalyzed Asymmetric Hydrogenation
Jia, Jia; Ling, Zheng; Zhang, Zhenfeng; Tamura, Ken; Gridnev, Ilya D.; et al, Advanced Synthesis & Catalysis, 2018, 360(4), 738-743

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  4 h, 100 °C; overnight, 25 °C
Referencia
Construction of Chiral-Fused Tricyclic γ-Lactams via a trans-Perhydroindolic Acid-Catalyzed Asymmetric Domino Reaction
An, Qianjin; Shen, Jiefeng; Liu, Delong; Liu, Yangang; Zhang, Wanbin, Organic Letters, 2017, 19(11), 2925-2928

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  rt; 1 h, reflux
Referencia
Synthesis, biological evaluation and structure-activity relationships of 5-arylidene tetramic acids with antibacterial activity against methicillin-resistant Staphylococcus aureus
Matiadis, Dimitris ; Tsironis, Dimitrios ; Stefanou, Valentina; Boussias, Spyridon; Panagiotopoulou, Angeliki; et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(10),

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride
Referencia
Mechanism of the hydrolysis of (Z)-4-benzylidene-2-methyloxazolin-5-one or (Z)-4-benzylidene-2-phenyloxazolin-5-one derivatives
Suh, Junghun; Lee, Eun; Myoung, Young Chan; Kim, Minwoo; Kim, Soodan, Journal of Organic Chemistry, 1985, 50(7), 977-80

Métodos de producción 12

Condiciones de reacción
Referencia
Synthetic and antiviral studies on certain acyclic nucleosides of 5-benzyl-6-azauracil derivatives
Chen, Yeh Long; Chen, Shwu Jing; Lee, Kuan Han; Huang, Bor Ruey; Tzeng, Cherng Chyi, Nucleosides & Nucleotides, 1993, 12(9), 925-40

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Acetic anhydride ,  Sodium acetate ;  4 h, 100 - 110 °C; overnight, 25 °C
Referencia
Oxazolone-Based Photoswitches: Synthesis and Properties
Blanco-Lomas, Marina; Funes-Ardoiz, Ignacio; Campos, Pedro J.; Sampedro, Diego, European Journal of Organic Chemistry, 2013, 2013(29), 6611-6618

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Acetic anhydride ,  Potassium acetate ;  rt → reflux; 1 h, reflux; overnight, rt
1.2 Solvents: Water ;  rt
Referencia
Cation-Triggered Switchable Asymmetric Catalysis with Chiral Aza-CrownPhos
Ouyang, Guang-Hui; He, Yan-Mei; Li, Yong; Xiang, Jun-Feng; Fan, Qing-Hua, Angewandte Chemie, 2015, 54(14), 4334-4337

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Acetic anhydride ,  Sodium acetate ;  2 h, reflux; reflux → rt; overnight, rt
Referencia
Preparation of isomannide pseudopeptide derivatives as serine protease inhibitors
, Brazil, , ,

Métodos de producción 16

Condiciones de reacción
Referencia
Formation of isoquinoline and 1-azetine derivatives via novel photocyclization of substituted α-dehydrophenylalanines
Hoshina, Hideki; Kubo, Kanji; Morita, Asako; Sakurai, Tadamitsu, Tetrahedron, 2000, 56(19), 2941-2951

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Sodium acetate
1.2 Solvents: Acetic anhydride ,  Water
Referencia
Formation of isoquinoline derivatives by the irradiation of N-acetyl-α-dehydrophenylalanine ethyl ester and its derivatives
Hoshina, Hideki; Tsuru, Hitoshi; Kubo, Kanji; Igarashi, Tetsutaro; Sakurai, Tadamitsu, Heterocycles, 2000, 53(10), 2261-2274

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  4.5 h, reflux
Referencia
Preparation of peptides for treating resistant tumors
, World Intellectual Property Organization, , ,

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  2 h, 140 °C - reflux
Referencia
Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds
Clagg, Kyle; Hou, Haiyun; Weinstein, Adam B.; Russell, David; Stahl, Shannon S.; et al, Organic Letters, 2016, 18(15), 3586-3589

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Acetic anhydride ,  Sodium acetate
Referencia
On the synthesis of geometric isomers of 2-methyl (or phenyl)-4-[α-arylethylidene]-5(4H)-oxazolones
Cativiela, C.; Diaz de Villegas, M. D.; Melendez, E., Journal of Heterocyclic Chemistry, 1985, 22(6), 1655-7

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Raw materials

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Preparation Products

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